molecular formula C5H9NO2 B1361247 Methyl 3-aminobut-2-enoate CAS No. 21731-17-9

Methyl 3-aminobut-2-enoate

Cat. No. B1361247
CAS RN: 21731-17-9
M. Wt: 115.13 g/mol
InChI Key: XKORCTIIRYKLLG-ARJAWSKDSA-N
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Description

“Methyl 3-aminobut-2-enoate” is an organic compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 . It is also known as “methyl (2Z)-3-amino-2-butenoate” and is used as an intermediate in organic synthesis . It is mainly used in the production of a series of dihydropyridine-type calcium antagonists .


Molecular Structure Analysis

The IUPAC name for “Methyl 3-aminobut-2-enoate” is “methyl (2Z)-3-amino-2-butenoate” and its InChI code is "1S/C5H9NO2/c1-4(6)3-5(7)8-2/h3H,6H2,1-2H3/b4-3-" . This information can be used to deduce the molecular structure of the compound.


Chemical Reactions Analysis

“Methyl 3-aminobut-2-enoate” has been used to synthesize 4-aryl-1,4-dihydropyridines possessing potential calcium channel blocking activity . This suggests that it can participate in chemical reactions to form complex structures.


Physical And Chemical Properties Analysis

“Methyl 3-aminobut-2-enoate” is a powder with a melting point of 81-83°C . It has a flash point of 91°C . The compound is stored at a temperature of 4°C .

Scientific Research Applications

1. Synthesis of Heterocyclic Systems

Methyl 3-aminobut-2-enoate plays a significant role in the synthesis of diverse heterocyclic systems. For instance, its reaction with various compounds can lead to the formation of multifunctional heterocycles, such as dihydro-1H-pyrroles, hexahydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6-triones, and hexahydro-1H-indole-2,4-diones (V. Sokolov & A. Aksinenko, 2011). Similarly, methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate derivatives have been used in preparing 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and related structures (Lovro Selič, S. Grdadolnik & B. Stanovnik, 1997).

2. In Organic Synthesis Reactions

Methyl 3-aminobut-2-enoate is also valuable in various organic synthesis reactions. It has been utilized in the highly regio- and stereoselective addition reactions, contributing to the creation of trans, trans-2,3,4-trisubstituted chromanes and other related compounds (V. Y. Korotaev et al., 2013). Additionally, this compound is involved in the synthesis of β-lactams containing exocyclic alkylidene and methylidene groups, which are significant in medicinal chemistry (R. Buchholz & H. Hoffmann, 1991).

3. Formation of Complex Organic Structures

The reactivity of methyl 3-aminobut-2-enoate allows for its use in the formation of complex organic structures. For example, its reaction with aldehydes and tributylchlorostannane in the presence of zinc can yield δ-hydroxy-β-methylidenecarboxylic acid esters, demonstrating its versatility in organic synthesis (I. V. Mineeva & O. Kulinkovich, 2008).

4. Use in Biocatalysis

Methyl 3-aminobut-2-enoate can also be utilized in biocatalysis. For instance, enoate reductases have been used for the preparation of methyl (S)-2-bromobutanoate, a key intermediate in the synthesis of chiral active pharmaceutical ingredients (E. Brenna et al., 2012).

Safety And Hazards

“Methyl 3-aminobut-2-enoate” is associated with several hazard statements including H302, H315, H317, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

methyl (Z)-3-aminobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4(6)3-5(7)8-2/h3H,6H2,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKORCTIIRYKLLG-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)OC)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245448
Record name 2-Butenoic acid, 3-amino-, methyl ester, (2Z)-
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Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-aminobut-2-enoate

CAS RN

21731-17-9, 14205-39-1
Record name 2-Butenoic acid, 3-amino-, methyl ester, (2Z)-
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Record name Methyl 3-amino-2-butenoate, (2Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 3-amino-, methyl ester
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Record name 2-Butenoic acid, 3-amino-, methyl ester, (2Z)-
Source EPA DSSTox
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Record name Methyl 3-aminocrotonate
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Record name Methyl 3-aminocrotonate
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Record name METHYL 3-AMINO-2-BUTENOATE, (2Z)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
M Bazrafshan, M Vakili, SF Tayyari… - Journal of Molecular …, 2023 - Elsevier
… All the mentioned theoretical and experimental results were compared to those of (Z)-methyl 3-aminobut-2-enoate (MAB). The vibrational spectra of EAB are fully assigned. Vibrational …
Number of citations: 6 www.sciencedirect.com
CX Yu, DQ Shi, CS Yao, XS Wang… - … Section E: Structure …, 2005 - scripts.iucr.org
… The title compound, C 19 H 21 NO 3 , was synthesized by the reaction of cyclohexane-1,3-dione, 4-methylbenzaldehyde and methyl 3-aminobut-2-enoate in the presence of …
Number of citations: 1 scripts.iucr.org
X Wang, LZ Zhang - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
The title compound, C5H9NO2, is almost planar (rms deviation for the non-H atoms= 0.036 Å) and an intramolecular N—H⋯ O hydrogen bond generates an S (6) ring. In the crystal, N …
Number of citations: 1 scripts.iucr.org
RD Liu, J Zhang - European Journal of Chemistry, 2011 - eurjchem.com
… In this paper,methyl 3aminobut‐2‐enoate was first produced by reacting methyl … through Michael addition reaction between methyl 3‐aminobut‐2enoate and benzyl compounds (Figure …
Number of citations: 3 www.eurjchem.com
IB Dzvinchuk, MO Lozinskii - Chemistry of heterocyclic …, 2009 - search.ebscohost.com
… We have found that a three component reaction of aldehyde 1, 2-phenacyl-1H-benzimidazoles 2a-e, and methyl 3-aminobut-2-enoate (3) also occurs in refluxing acetic acid via a …
Number of citations: 9 search.ebscohost.com
HB Jalani, JR Mali, H Park, JK Lee… - Advanced Synthesis …, 2018 - Wiley Online Library
… enamine such as methyl-3-aminobut-2-enoate would permit … p-toluidine (2 a) and methyl 3-aminobut-2-enoate (3 a). When … p-toluidine (2 a) and methyl 3-aminobut-2-enoate (3 a) at 130 …
Number of citations: 10 onlinelibrary.wiley.com
ИБ Дзвинчук, МО Лозинский - Chemistry of Heterocyclic Compounds, 2022 - 5.179.29.131
A three-component cyclocondensation of 4-(dimethylamino) benzaldehyde, 2-phenacyl-1H-benz-imidazoles, and methyl 3-aminobut-2-enoate in refluxing acetic acid occurs via a …
Number of citations: 3 5.179.29.131
PN Muli, SS Chobe, RD Kamble, SV Hese… - 2014 - wjpr.s3.ap-south-1.amazonaws.com
… Alternative Polyhydroquinoline derivatives were synthesized by using a variety of aldehydes, dimedone, methyl-3-aminobut-2-enoate in the presence of basic catalyst ie piperidine in …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
ΝM Fawzy - Heterocyclic Communications, 2008 - degruyter.com
… (2mmol) of the appropriate alkyl aminocrotonoate (ethyl-3-aminobut-2-enoate; ethyl3-aminopent-2-enoate; methyl 3-aminopent-2-enoate; methyl-3-aminobut-2-enoate) (2a-d), in 40 ml …
Number of citations: 3 www.degruyter.com
YY Lee, ST Liu - Reactions, 2022 - mdpi.com
… Methyl 3-aminobut-2-enoate, a methyl substituted acrylate, can also be used as a substrate for the preparation of 2,6-dimethylpyridine derivative 3h in an 88% yield (entry 8). …
Number of citations: 5 www.mdpi.com

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